molecular formula C18H13Cl B1505711 1-chloro-3-(4-phenylphenyl)benzene

1-chloro-3-(4-phenylphenyl)benzene

Cat. No.: B1505711
M. Wt: 264.7 g/mol
InChI Key: MCEPVGVINCBIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C18H13Cl. It is a derivative of terphenyl, where one of the hydrogen atoms is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1’:4’,1’‘-terphenyl typically involves the chlorination of 1,1’:4’,1’'-terphenyl. One common method is the direct chlorination of terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

Industrial production of 3-Chloro-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1’:4’,1’'-terphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while oxidation can produce chlorinated benzoic acids .

Scientific Research Applications

3-Chloro-1,1’:4’,1’'-terphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry .

Properties

Molecular Formula

C18H13Cl

Molecular Weight

264.7 g/mol

IUPAC Name

1-chloro-3-(4-phenylphenyl)benzene

InChI

InChI=1S/C18H13Cl/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H

InChI Key

MCEPVGVINCBIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [1,1′-biphenyl]-4-ylboronic acid (8.47 g, 42.8 mmol), 1-chloro-3-iodobenzene (10 g, 41.9 mmol), Pd(PPh3)4 (0.969 g, 0.839 mmol) and K2CO3 (17.4 g, 126 mmol) in toluene (270 ml) and water (90 ml) was refluxed under nitrogen for 4.5 h. After cooling to room temperature, the organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic extracts were washed with brine and water, dried over Na2SO4 and the solvent was evaporated. The residue was purified by column chromatography on silica gel with heptane/DCM (98/2, v/v) as eluent to yield 3-chloro-1,1′:4′,1″-terphenyl (9.3 g, 84%) as a white solid.
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.969 g
Type
catalyst
Reaction Step One

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